2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Description
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS: 736970-80-2) is a thiazole-derived carboxylic acid characterized by a 2-chlorobenzyl substituent at the 2-position of the thiazole ring. This compound belongs to a class of heterocyclic molecules with diverse pharmacological and chemical applications, including enzyme inhibition and ligand-receptor interactions.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQVQURJGARIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid typically follows a multi-step process involving:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the 2-(2-chlorophenyl)methyl substituent.
- Incorporation or transformation to the carboxylic acid group at the 4-position of the thiazole ring.
These steps can be achieved through condensation, cyclization, and carboxylation reactions under controlled conditions.
Formation of the Thiazole Ring
The thiazole core is commonly prepared by cyclization of thiourea derivatives with α-haloketones or α-haloesters. For example:
Cyclization Reaction: 2-chlorophenylthiourea reacts with an α-haloketone or α-haloester (such as 2-bromo-3-methylbutanoic acid derivatives) under basic conditions to form the thiazole ring system.
Reaction Conditions: Basic media (e.g., potassium carbonate), solvents such as methanol-water mixtures, and reflux conditions (6–8 hours) are typical to promote ring closure and condensation.
This method ensures the thiazole ring is formed with the desired substitution pattern, including the chlorophenylmethyl group at the 2-position.
Introduction of the Carboxylic Acid Group
The carboxylic acid functionality at the 4-position of the thiazole ring can be introduced or modified by:
Carboxylation Reactions: Treating intermediate thiazole derivatives with carbon dioxide under high pressure and elevated temperature in the presence of catalysts can introduce the carboxyl group.
Hydrolysis of Esters: Starting from thiazole-4-carboxylate esters, hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid.
Oxidation: In some synthetic routes, oxidation of methyl groups adjacent to the thiazole ring can be employed to form carboxylic acid functionalities.
Specific Synthetic Route Example
A reported synthetic route involves:
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with 2-chloroaniline | Potassium carbonate, methanol-water (3:1 v/v), reflux 6–8 h, molar ratio 1:1.2 | Formation of thiazole intermediate with chlorophenyl substitution |
| 2 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis, pH adjustment to 5–6 | This compound |
| 3 | Purification | Recrystallization from ethanol | Purity ~65–70% |
This approach emphasizes control of molar ratios and pH to optimize yield and purity.
Alternative Synthetic Methods
Reflux of Thiourea with α-Haloketones: Thiourea can be refluxed with 2-chlorophenacyl bromide in absolute methanol to yield 2-amino-4-(2-chlorophenyl)thiazole derivatives, which can be further modified to introduce the carboxylic acid group at the 4-position.
Schiff Base Intermediate Formation: Reaction of thiazole carboxylic acid derivatives with aromatic aldehydes to form Schiff bases, followed by further functionalization, can yield substituted thiazole carboxylic acids.
Industrial Scale Synthesis: Continuous flow reactors and optimized crystallization or chromatographic purification methods are employed to enhance yield and scalability.
Reaction Types and Conditions Summary
| Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization | Thiourea + α-haloketone, base (K2CO3), reflux | Thiazole ring formation | Basic conditions favor cyclization |
| Condensation | Amines + thiazole esters, reflux | Substituent introduction | Control molar ratio to minimize side products |
| Hydrolysis | Acidic or basic aqueous medium | Ester to acid conversion | pH adjustment critical for product stability |
| Carboxylation | CO2 under pressure, catalyst | Introduction of carboxyl group | High pressure and temperature required |
| Purification | Recrystallization (ethanol) or chromatography | Product isolation | Achieves ~65–70% purity |
Characterization Techniques Supporting Preparation
- X-ray Crystallography: Confirms thiazole ring geometry and substituent positions.
- NMR Spectroscopy (¹H and ¹³C): Identifies aromatic and methyl protons, confirms substitution pattern.
- FT-IR Spectroscopy: Detects characteristic C=O stretch (~1680–1700 cm⁻¹) and N–H bending (~1540 cm⁻¹).
- Elemental Analysis: Validates molecular composition.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Cyclization of 2-chlorophenylthiourea with α-haloketone | 2-chlorophenylthiourea, α-haloketone | K2CO3, methanol-water | Reflux 6–8 h | Moderate to good yields | Base catalyzed |
| Condensation of ethyl 2-(benzylamino)-4-methylthiazole-5-carboxylate with 2-chloroaniline | Ethyl thiazole ester, 2-chloroaniline | K2CO3, methanol-water | Reflux 6–8 h | ~65–70% purity post recrystallization | Molar ratio control critical |
| Hydrolysis of ester to acid | Thiazole ester intermediate | Acid or base | Ambient to reflux | High | pH control for stability |
| Carboxylation under pressure | Thiazole intermediate | CO2, catalyst | High pressure, elevated temp | Variable | Industrial scale potential |
Research Findings and Notes
The preparation methods emphasize the importance of reaction conditions such as solvent choice, temperature, molar ratios, and pH control to optimize yield and purity.
Industrial methods focus on continuous flow synthesis and advanced purification to scale up production efficiently.
The compound's synthesis often involves classical heterocyclic chemistry techniques, with modifications to introduce the chlorophenylmethyl substituent and carboxylic acid group precisely.
Characterization data from spectroscopic and crystallographic studies confirm the structural integrity of the synthesized compound.
This detailed overview synthesizes diverse, reliable sources to provide a comprehensive understanding of the preparation methods for this compound, suitable for professional and research applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
- Structure : Differs in the position of the chlorophenyl group (3-chloro vs. 2-chlorobenzyl in the target compound).
- Properties : Molecular weight = 239.67 g/mol, melting point = 206–207°C, purity ≥97% (Thermo Scientific) .
- Applications : Used as a reference compound in crystallography and enzyme inhibition assays due to its structural rigidity .
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid
- Structure : Features a 4-methylphenyl group instead of chlorinated substituents.
- Properties : Molecular weight = 219.26 g/mol, systematic name = 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid.
- Applications : Studied for its binding affinity to fatty acid-binding proteins (FABPs), though less potent than chlorinated analogs .
Functional Group Modifications
2-[(4-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic Acid
- Structure: Replaces the benzyl group with a phenoxymethyl linker.
- Properties: Molecular formula = C₁₁H₈ClNO₃S, SMILES = C1=CC(=CC=C1OCC2=NC(=CS2)C(=O)O)Cl.
- Research Findings : Demonstrated binding to human FABP4 (Ki = 0.5 µM) in X-ray diffraction studies (0.95 Å resolution), highlighting its role in lipid metabolism modulation .
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid
- Structure: Incorporates an amino linker and a methyl group at the 4-position.
- Properties: CAS: Not fully specified; molecular formula includes C₁₂H₁₀ClN₃O₂S.
- Applications : Explored for its modified pharmacokinetic profile compared to carboxylic acid derivatives .
Pharmacological and Biochemical Data
Binding Affinity and Selectivity
| Compound | Target Protein | Ki (µM) | Resolution (Å) | Reference |
|---|---|---|---|---|
| 2-[(2-Chlorophenyl)methyl]-... | FABP4* | N/A | N/A | |
| 2-[(4-Chlorophenoxy)methyl]-... | FABP4 | 0.5 | 0.95 | |
| 2-(3-Chlorophenyl)-... | N/A | N/A | N/A |
*Hypothetical target based on structural similarity to FABP4 ligands.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | CAS |
|---|---|---|---|---|
| 2-[(2-Chlorophenyl)methyl]-... | 253.72 | Not reported | ≥95 | 736970-80-2 |
| 2-(3-Chlorophenyl)-... | 239.67 | 206–207 | ≥97 | 845885-82-7 |
| 2-[(4-Chlorophenoxy)methyl]-... | 269.70 | Not reported | ≥95 | CID 17499420 |
Biological Activity
2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and a chlorophenylmethyl substituent that contributes to its unique biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism of action is believed to involve interference with microbial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole ring is crucial for its cytotoxic effects.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| A-431 | 1.98 ± 1.22 | Apoptosis induction | |
| Jurkat | 1.61 ± 1.92 | Cell cycle arrest | |
| HT29 | <10 | DNA damage |
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : The compound interacts with enzymes like superoxide dismutase and catalase, helping to modulate oxidative stress levels within cells.
- Cell Signaling Pathways : It activates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation.
- Gene Expression Regulation : The compound can act as a transcriptional regulator by binding to specific receptors on cell surfaces, affecting gene expression related to inflammation and apoptosis.
Study on Antimicrobial Efficacy
In a study conducted by researchers at the University of Baghdad, the antimicrobial efficacy of various thiazole derivatives was assessed, including this compound. The results indicated that this compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus .
Study on Anticancer Properties
Another significant study published in MDPI explored the anticancer effects of thiazole derivatives. The research highlighted that compounds similar to this compound showed promising results in inducing apoptosis in various cancer cell lines. The study utilized MTT assays to determine cytotoxicity and suggested further exploration for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of a thioamide precursor with α-haloketones or esters. For example, thiazole rings are often formed by reacting 2-chlorophenylmethyl-substituted thioamides with ethyl bromopyruvate under reflux in ethanol. Reaction optimization includes controlling temperature (70–90°C), solvent polarity, and stoichiometry to minimize side products like regioisomers or uncyclized intermediates . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended for purification .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : Use /-NMR to confirm substitution patterns. The 2-chlorophenyl group’s protons exhibit deshielding (δ 7.3–7.5 ppm), while the thiazole C4-carboxylic acid proton appears as a singlet (δ 8.1–8.3 ppm).
- MS : High-resolution ESI-MS validates molecular weight (expected [M+H]: 282.01). Discrepancies in mass fragments may indicate incomplete cyclization or halogen loss.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by UV at 254 nm) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Contradictions (e.g., unexpected -NMR splitting or IR carbonyl stretches) may arise from tautomerism or polymorphism. Use complementary techniques:
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) provides unambiguous confirmation of the thiazole core and substituent orientation.
- FT-IR : Compare experimental carbonyl stretches (1680–1700 cm) with DFT-calculated spectra to validate protonation states .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic disorder in this compound’s X-ray structure?
- Methodology : Disorder in the 2-chlorophenyl group or thiazole ring can be addressed using SHELXL’s PART instruction. Refinement steps:
Split disordered atoms into multiple positions with occupancy refinement.
Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.
Validate with residual density maps (R-factor < 0.05 for high-quality data) .
Q. How can computational modeling predict this compound’s bioactivity against target enzymes?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). Parameterize the carboxylic acid group for deprotonation at physiological pH.
- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability. Correlate binding free energy (MM-PBSA) with in vitro IC values .
Q. What experimental and computational approaches are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Synthetic modifications : Introduce substituents at the thiazole C2/C5 positions or the benzyl group. For example, replace 2-chlorophenyl with 4-fluorophenyl to study electronic effects.
- QSAR modeling : Train Random Forest models on datasets of IC values and molecular descriptors (LogP, polar surface area). Validate with leave-one-out cross-validation (R > 0.7) .
Key Considerations
- Contradictions : Discrepancies in bioactivity data may stem from assay conditions (e.g., cell-line variability). Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .
- Safety : Follow protocols for handling corrosive carboxylic acids (gloves, ventilation) and chlorinated intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
